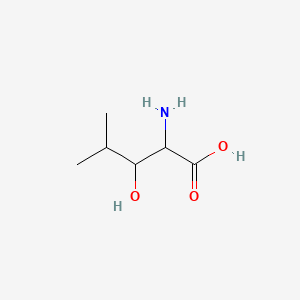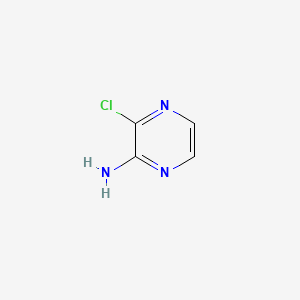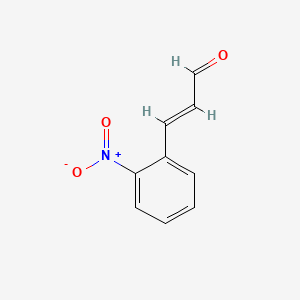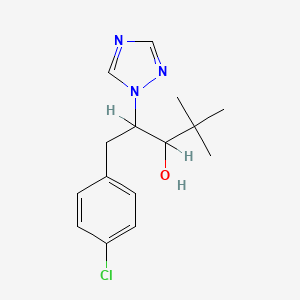
Paclobutrazol
描述
Paclobutrazol is a synthetic plant growth regulator belonging to the triazole family. Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol. This compound is widely used in agriculture to control plant growth, enhance crop yield, and improve stress tolerance in plants. It achieves these effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for promoting stem elongation and growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Paclobutrazol involves several key steps:
Aldol Condensation: 4-chlorobenzaldehyde and pinacolone undergo aldol condensation to form a chalcone.
Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.
Bromination: The substituted ketone is brominated.
Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.
Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in an autoclave. The process involves the use of Virahol, a palladium-carbon catalyst, and hydrogen under controlled pressure and temperature conditions. The reaction mixture is then filtered, and the product is crystallized and dried to obtain this compound with high purity and yield .
化学反应分析
Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Nucleophilic substitution reactions can modify the triazole ring or other parts of the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Sodium salts of various nucleophiles are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce different functional groups into the molecule .
科学研究应用
Paclobutrazol has a wide range of scientific research applications:
Agriculture: It is used to control plant growth, enhance crop yield, and improve stress tolerance in plants. .
Biology: this compound is used to study the effects of gibberellin inhibition on plant growth and development. .
Medicine: Although primarily used in agriculture, this compound’s effects on plant hormones have implications for studying similar pathways in humans and animals
Industry: It is used in the production of ornamental plants and turfgrass to maintain desired growth characteristics and improve stress resistance
作用机制
Paclobutrazol exerts its effects by inhibiting the biosynthesis of gibberellins, specifically by blocking the activity of the enzyme ent-kaurene oxidase. This enzyme catalyzes the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway. By inhibiting this enzyme, this compound reduces the levels of gibberellins in plants, leading to reduced stem elongation, increased root growth, and enhanced stress tolerance .
相似化合物的比较
Paclobutrazol is unique among plant growth regulators due to its specific mode of action and wide range of applications. Similar compounds include:
Uniconazole: Another triazole-based plant growth regulator with similar effects on gibberellin biosynthesis.
Flurprimidol: A pyrimidine-based growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth regulator that inhibits gibberellin and ethylene biosynthesis
This compound stands out due to its high efficacy, long-lasting effects, and ability to improve stress tolerance in a variety of crops .
属性
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOGWMIKYWRTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860993 | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-04-1, 76738-62-0 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-β-[(4-chlorophenyl)methyl]-1H-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does paclobutrazol interact with its target to exert its effects?
A1: this compound inhibits gibberellin biosynthesis by targeting the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin biosynthesis. [] This inhibition leads to a reduction in gibberellin levels within the plant. []
Q2: What are the downstream effects of reduced gibberellin levels caused by this compound?
A2: Reduced gibberellin levels lead to a range of effects, including:
- Inhibition of stem elongation: this compound is well-known for its ability to reduce plant height by inhibiting internode elongation. [, , ]
- Increased stem diameter: this compound can promote lateral growth, resulting in thicker stems. [, ]
- Enhanced root growth: this compound can promote root development, leading to a higher root-to-shoot ratio. [, ]
- Altered flowering and fruiting: this compound can influence flowering time, fruit set, and fruit size in various plant species. [, , , , ]
- Increased stress tolerance: this compound can enhance resistance to abiotic stresses, such as drought and salinity. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H20ClN3O, and its molecular weight is 305.8 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A4: Spectroscopic data for this compound, such as NMR and IR spectra, can be found in chemical databases and research articles. Refer to resources like PubChem, ChemSpider, or scientific literature for detailed spectroscopic information.
Q5: How does this compound perform under various environmental conditions?
A5: this compound is known for its relatively long persistence in soil, which can influence its efficacy and environmental fate. [] Factors such as soil type, pH, and microbial activity can affect its degradation rate. []
Q6: Are there any specific material compatibility considerations for this compound?
A6: Information on the compatibility of this compound with specific materials, such as packaging or application equipment, can be found in the product label and safety data sheet (SDS) provided by the manufacturer.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess significant catalytic properties. Its primary mode of action is through enzyme inhibition rather than catalysis.
Q8: What are the main applications of this compound?
A8: this compound has various applications in agriculture and horticulture, including:
- Growth control: It is widely used to control plant height and shape, particularly in fruit trees, ornamentals, and turfgrass. [, , , , ]
- Flowering and fruiting manipulation: It can be used to promote flowering, improve fruit set, and modify fruit size and shape. [, , , ]
- Stress tolerance enhancement: It can improve plant resistance to drought, salinity, and other environmental stresses. [, ]
Q9: Have computational methods been used to study this compound?
A9: Computational chemistry techniques, such as molecular docking and QSAR modeling, have been employed to study the interaction of this compound with its target enzyme and to predict its activity. []
Q10: How do structural modifications of this compound affect its activity?
A10: SAR studies have shown that modifications to the this compound structure can significantly impact its activity and selectivity. [] For example, changes to the substituents on the phenyl ring or the triazole ring can alter its binding affinity to the target enzyme. []
Q11: Are there any specific formulation strategies to improve the stability or efficacy of this compound?
A12: Formulation strategies, such as encapsulation or controlled-release formulations, have been explored to enhance the stability, solubility, and efficacy of this compound. []
Q12: What are the safety, health, and environmental (SHE) regulations regarding this compound use?
A13: The use of this compound is subject to specific regulations that vary depending on the country or region. Always refer to local regulations and guidelines for safe handling, application, and disposal. []
Q13: What is the environmental fate of this compound?
A14: this compound can persist in the environment, particularly in soil, and its degradation is influenced by factors such as soil type, pH, and microbial activity. []
Q14: Are there any concerns regarding the ecotoxicological effects of this compound?
A14: While this compound can provide benefits in agriculture and horticulture, its potential impact on non-target organisms and ecosystems should be carefully considered.
Q15: Are there any alternative plant growth regulators to this compound?
A16: Yes, there are other plant growth regulators with similar effects, such as uniconazole and chlormequat chloride. [, ] The choice of plant growth regulator depends on the specific crop, desired effect, and environmental considerations.
Q16: How should this compound waste be managed?
A17: Proper disposal of this compound products and containers should follow local regulations and guidelines to minimize environmental risks. []
Q17: What research infrastructure and resources are available for studying this compound?
A18: A range of resources, including research institutions, universities, and online databases, provide information on this compound. Examples include scientific journals, agricultural extension services, and chemical suppliers. []
Q18: When was this compound first discovered and developed?
A18: this compound was first synthesized in the 1970s and its plant growth regulating properties were subsequently discovered.
Q19: What are some significant milestones in this compound research?
A20: Milestones in this compound research include the elucidation of its mode of action, the development of various formulations, and its widespread adoption in agriculture and horticulture for various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


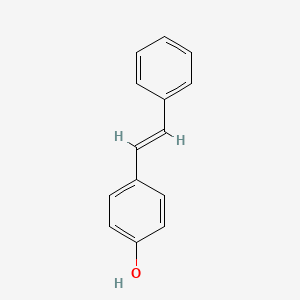
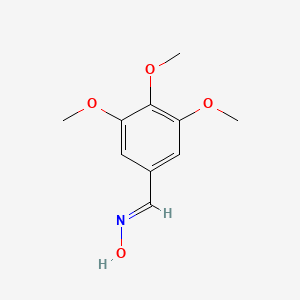
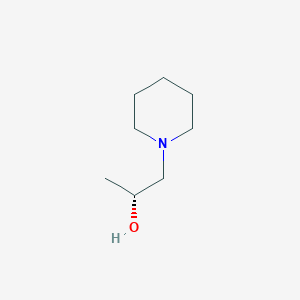
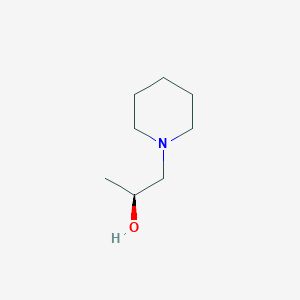
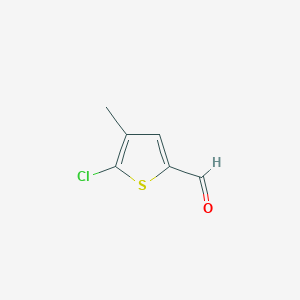

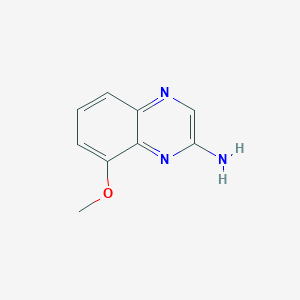
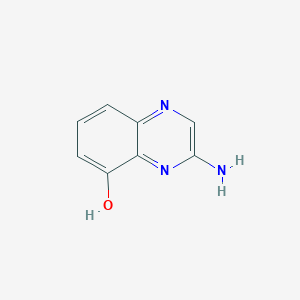
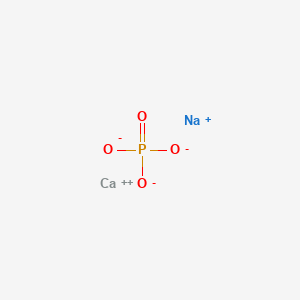
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)

